molecular formula C13H12FNO2S B2923796 Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate CAS No. 730976-48-4

Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Cat. No.: B2923796
CAS No.: 730976-48-4
M. Wt: 265.3
InChI Key: ITJLBJMAHXESLV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their versatile applications in various fields, including pharmaceuticals, materials science, and organic chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

Thiophene-based analogs have been found to be biologically active compounds with a variety of effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that thiophene derivatives can interact with various targets to exert their effects . For instance, some thiophene derivatives are known to inhibit certain enzymes or interact with receptors to modulate their activity .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways depending on their specific targets . For example, some thiophene derivatives have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

The compound is a solid at room temperature, with a predicted melting point of 14385° C and a predicted boiling point of 4464° C at 760 mmHg . Its density is predicted to be 1.3 g/cm^3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Based on the known effects of thiophene derivatives, it can be speculated that this compound may have a variety of biological effects depending on its specific targets .

Action Environment

The action, efficacy, and stability of Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate can be influenced by various environmental factors. For instance, the compound’s physical state and properties, such as its melting point, boiling point, and density, can affect its stability and action . Furthermore, factors such as pH, temperature, and the presence of other substances can also influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJLBJMAHXESLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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